Product packaging for 3-bromo-1H-indazol-5-amine(Cat. No.:CAS No. 478837-59-1)

3-bromo-1H-indazol-5-amine

Cat. No.: B152525
CAS No.: 478837-59-1
M. Wt: 212.05 g/mol
InChI Key: AOKHRTSXJINPPJ-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazol-5-amine (CAS 478837-59-1) is a key chemical intermediate in medicinal chemistry and drug discovery, valued for its role as a building block in the synthesis of more complex, biologically active molecules. Its primary research application is in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, where it reacts with various arylboronic acids to generate diverse 3-aryl-1H-indazol-5-amine derivatives efficiently under microwave-assisted conditions . These resultant 3-aryl-indazole scaffolds are of significant interest for screening in anticancer projects, as they are known to exhibit inhibitory activities against various kinases and have been explored for their antiproliferative effects on human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . The compound allows for direct functionalization without the need for N-protecting groups, streamlining library synthesis for biological evaluation . Researchers utilize this bromo-indazole amine to construct molecular hybrids that can affect apoptosis and the cell cycle, potentially by inhibiting Bcl-2 family members and the p53/MDM2 pathway . Store in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B152525 3-bromo-1H-indazol-5-amine CAS No. 478837-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKHRTSXJINPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626552
Record name 3-Bromo-2H-indazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478837-59-1
Record name 3-Bromo-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indazol-5-amine
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Advanced Synthetic Methodologies for 3 Bromo 1h Indazol 5 Amine and Its Precursors

Regioselective Synthesis of the 3-Bromo-1H-indazol-5-amine Scaffold

The precise construction of the this compound core is paramount for its utility in medicinal chemistry. Researchers have explored various strategies to achieve this, primarily through cyclization of functionalized benzonitriles and direct bromination of indazole precursors.

Cyclization Approaches from Halogenated Benzonitrile (B105546) Precursors

A prevalent method for constructing the indazole ring system involves the cyclization of appropriately substituted benzonitrile derivatives. This approach offers a high degree of control over the final substitution pattern.

A widely employed and efficient method for the synthesis of 5-bromo-1H-indazol-3-amine involves the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648). chemicalbook.comnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

In a typical procedure, 5-bromo-2-fluorobenzonitrile is heated with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or in neat hydrazine. chemicalbook.com The reaction is generally rapid, with one report indicating completion within 5 minutes at 100°C, affording a near-quantitative yield of 5-bromo-1H-indazol-3-amine. chemicalbook.com Another protocol describes refluxing the reagents in ethanol to achieve the desired product. This hydrazine-mediated cyclization has been utilized as the initial step in multi-step syntheses of more complex indazole derivatives. nih.gov

It is important to note that while 2-fluoro and 2-chlorobenzonitriles are common starting materials for this type of reaction, 2-bromobenzonitriles can also be used to produce 3-aminoindazoles through transition metal-catalyzed processes. semanticscholar.org Additionally, 2-nitrobenzonitriles can undergo SNAr chemistry with hydrazine to form the 3-aminoindazole scaffold. semanticscholar.org

The efficiency of the hydrazine-mediated cyclization can be influenced by various reaction parameters. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, a related transformation, a detailed optimization of reaction conditions was undertaken. nih.gov This study explored the effects of different solvents, bases, and reaction times on the yield and regioselectivity of the cyclization.

Initial screenings with aprotic polar solvents like NMP and DMSO at 60°C resulted in a mixture of the desired product and its isomer. nih.gov Protic solvents such as ethanol and isopropanol (B130326) improved the regioselectivity. nih.gov Further optimization identified 2-MeTHF as a suitable solvent, and a screen of hydrazine hydrate equivalents revealed that 4 equivalents provided optimal conversion. nih.gov The addition of a base, sodium acetate (B1210297), was also found to be beneficial. nih.gov The optimized conditions, using 4 equivalents of hydrazine hydrate and 1.2 equivalents of sodium acetate in 2-MeTHF at 95°C, were successfully scaled up. nih.gov

These findings highlight the importance of systematic optimization of reaction parameters to maximize the yield and purity of the desired indazole product.

Direct Bromination Strategies on Indazole Precursors

An alternative approach to installing the bromine atom at the C-3 position is through the direct bromination of a pre-formed indazole ring system. This method relies on the inherent reactivity of the indazole core and the use of specific brominating agents and conditions to achieve the desired regioselectivity.

The C-3 position of the indazole ring is generally susceptible to electrophilic attack. Several studies have demonstrated the successful and site-selective bromination at this position. rsc.orgresearchgate.netnih.govnih.govchim.itrsc.org For instance, the bromination of various 2-substituted indazoles with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation has been shown to be a highly efficient method for producing 3-bromoindazoles. rsc.orgresearchgate.netnih.govnih.govrsc.org This method is rapid, with reactions often completing within 30 minutes. rsc.orgresearchgate.netnih.govnih.gov

The regioselectivity of bromination can be influenced by the substituents already present on the indazole ring. For example, in the case of 4-substituted 1H-indazoles, bromination with N-bromosuccinimide (NBS) can lead to C-7 bromination. rsc.orgnih.gov However, if the C-3 position is unsubstituted, it is a primary site for bromination. chim.it A patent describes the bromination of 5-nitro-1H-indazole with bromine in DMF to yield 3-bromo-5-nitro-1H-indazole with high yield. google.com

It is worth noting that direct bromination of 3-aminoindazole itself can be challenging. An attempt to directly brominate 4-chloro-1H-indazol-3-amine with NBS resulted in the formation of the undesired regioisomer as the major product. chemrxiv.org This underscores the importance of carefully selecting the substrate and reaction conditions to achieve the desired C-3 bromination.

A variety of brominating agents and catalytic systems have been investigated for the C-3 bromination of indazoles.

N-Bromosuccinimide (NBS) is a widely used and versatile reagent for this transformation. chim.itnih.gov It can be employed in various solvents like acetonitrile (B52724), dichloromethane, and chloroform. chim.it The reactivity of NBS can be enhanced using visible-light photoredox catalysis with a photocatalyst such as erythrosine B or Rose Bengal. nih.govresearchgate.netdigitellinc.com This approach amplifies the electrophilicity of the bromine atom, leading to faster reactions and good to excellent yields of brominated indazoles. nih.govresearchgate.net Mechanistic studies suggest that these reactions may proceed through a single electron oxidation of NBS. nih.gov NBS has also been successfully used for the regioselective bromination of certain substituted indazoles, although the conditions may need to be carefully controlled to avoid side reactions or the formation of undesired isomers. rsc.orgnih.govchemrxiv.org

Bromine (Br₂) is another common brominating agent. chim.itgoogle.com It is often used in solvents like acetic acid or DMF. chim.itgoogle.com For example, 2-arylindazoles can be brominated at the C-3 position using bromine in a mixture of acetic acid, methanol (B129727), and dichloromethane. chim.it

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly effective reagent for the C-3 bromination of indazoles, particularly when combined with ultrasound irradiation. rsc.orgresearchgate.netnih.govnih.govrsc.orgrsc.org This method offers rapid reaction times and high yields for a wide range of indazole substrates. rsc.orgresearchgate.netnih.govnih.govrsc.org The reaction is believed to proceed through a C-H bond cleavage and C-Br bond formation process that is not a radical pathway. rsc.orgresearchgate.netnih.govnih.govrsc.org

Transition Metal Catalysis has also been explored for the functionalization of indazoles, including bromination. researchgate.netmdpi.comsnnu.edu.cn While direct C-3 bromination using transition metal catalysts is less commonly reported than other functionalizations, palladium-catalyzed cross-coupling reactions of bromoindazoles are extensively used to introduce diverse substituents. researchgate.netmdpi.comresearchgate.netucsf.eduthieme-connect.deacs.orgorganic-chemistry.org For instance, the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a key step in the synthesis of various derivatives. researchgate.net

The choice of brominating reagent and reaction conditions is crucial for achieving high yields and regioselectivity in the synthesis of this compound and its precursors. The following tables summarize some of the key findings from the literature.

Table 1: Hydrazine-Mediated Cyclization for the Synthesis of 5-Bromo-1H-indazol-3-amine

Starting MaterialReagents and ConditionsProductYieldReference
5-bromo-2-fluorobenzonitrileHydrazine, 100°C, 5 min5-bromo-1H-indazol-3-amine99.5% chemicalbook.com
5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%), reflux5-bromo-1H-indazol-3-amineHigh nih.gov

Table 2: Direct C-3 Bromination of Indazole Derivatives

SubstrateBrominating AgentConditionsProductYieldReference
2-Substituted IndazolesDBDMHUltrasound, 30 min3-Bromo-2-substituted indazolesGood to excellent rsc.orgresearchgate.netnih.govnih.govrsc.org
Substituted IndazolesNBS, Rose BengalVisible lightBrominated indazolesModerate to high digitellinc.com
5-Nitro-1H-indazoleBr₂DMF, -5°C to 40°C3-Bromo-5-nitro-1H-indazole95% google.com
2,6-DichlorobenzonitrileNBSH₂SO₄, 25°C3-Bromo-2,6-dichlorobenzonitrile75-80% nih.govchemrxiv.org
Influence of Protecting Groups and Substituents on Bromination Regioselectivity

The regioselectivity of electrophilic bromination on the indazole ring is highly dependent on the electronic nature and position of existing substituents, as well as the strategic use of protecting groups. The inherent reactivity of the indazole nucleus, which is a fused aromatic system of benzene (B151609) and pyrazole (B372694), presents multiple sites for substitution. nih.gov The 1H-indazole tautomer is generally more stable than the 2H-indazole form. libretexts.org

The 5-amino group in the target compound is a potent activating group that directs electrophilic substitution to the ortho and para positions (C4 and C6). chemrxiv.org Direct bromination of an unprotected 1H-indazol-5-amine would likely lead to a mixture of products, with substitution at the C4 and C6 positions being predominant, and potentially di- or tri-brominated species. One study on the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) resulted in the undesired regioisomer as the major product, highlighting the challenge of controlling regioselectivity. researchgate.net

To achieve the desired C3 bromination, a strategy involving protecting groups is essential. The amino group can be protected, for example as an amide, to modulate its activating and directing effects. More importantly, protection of the indazole nitrogen is crucial. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective in directing lithiation, and subsequent electrophilic attack, to the C3 position of the indazole ring. researchgate.net Similarly, a tetrahydropyran (B127337) (THP) group can be used to protect the indazole nitrogen. rsc.org

The general strategy would involve:

Protection of the 5-amino group: This would temper its strong activating effect and prevent side reactions.

Protection of the indazole N1- or N2-position: N2-protection with a group like SEM can facilitate regioselective C3-lithiation. researchgate.net Subsequent quenching with a bromine source (e.g., Br₂) would install the bromine at the desired C3 position.

Deprotection: Removal of the protecting groups would yield the final product, this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is crucial for environmental sustainability and economic viability.

The choice of solvent is a key aspect of green synthesis. Traditional solvents like dimethylformamide (DMF) are effective but pose environmental and health risks. acs.org Research has demonstrated the utility of greener solvents for reactions on the indazole core. Protic solvents such as ethanol and water have been used successfully for metal-free halogenation reactions. beilstein-journals.org In one study, ethanol was found to be an excellent solvent for the mono-bromination of 2H-indazoles. beilstein-journals.org Another "green" solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has also been identified as a viable option for cyclization reactions in the synthesis of related indazole amines. researchgate.net

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. An ideal reaction would have 100% atom economy, with all atoms from the reactants being incorporated into the final product. In the synthesis of this compound, different routes will have varying atom economies. For instance, a synthesis involving protecting groups will inherently have a lower atom economy due to the mass of the protecting groups that are not part of the final product. However, if such a route provides high selectivity and yield, it may still be the preferred option. Comparing a direct bromination (if feasible) with a protecting group strategy illustrates this trade-off.

Table 2: Atom Economy Comparison of Hypothetical Routes

Synthetic Route Key Transformation By-products Atom Economy
Route A (Direct) 1H-indazol-5-amine + Br₂ → this compound + HBr HBr, potential regioisomers Higher (in theory)

| Route B (Protected) | Protected indazole + BuLi + Br₂ → Protected bromo-indazole → Final Product | Protecting groups, LiBr, butane (B89635) | Lower |

While Route A appears more atom-economical, it is often impractical due to a lack of regioselectivity. Route B, despite its lower atom economy, offers the control necessary to produce the desired isomer in high purity.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool. google.comnih.gov Ultrasound irradiation can significantly enhance reaction rates, improve yields, and often allow for milder reaction conditions, which aligns with the principles of green chemistry by reducing energy consumption. nih.govresearchgate.net

A novel and efficient ultrasound-assisted protocol for the C3-bromination of indazoles has been developed. nih.gov This method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and can be completed in as little as 30 minutes under mild conditions. beilstein-journals.orgnih.gov The use of ultrasound is believed to generate localized high temperatures and pressures through acoustic cavitation, thereby accelerating the chemical transformation. google.com This approach has been shown to be compatible with a wide range of functionalized indazoles and represents a significant improvement over conventional heating methods, which often require longer reaction times and higher temperatures. nih.gov

Table 3: Ultrasound-Assisted C3-Bromination of Indazoles

Substrate Brominating Agent Solvent Conditions Time Yield Reference
2-Phenyl-2H-indazole DBDMH Ethanol Ultrasound (40 kHz/50 W), 40°C 30 min High nih.gov

This ultrasound-assisted protocol is a promising green alternative for the synthesis of 3-bromoindazoles, offering rapid reaction times and high efficiency. nih.gov

Scale-Up Synthesis and Process Development for Pharmaceutical Applications

The transition from laboratory-scale synthesis to large-scale industrial production of a pharmaceutical intermediate like this compound presents a unique set of challenges. smolecule.com

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, consistency, and cost-effectiveness. smolecule.com For the synthesis of brominated indazoles, key challenges include:

Exothermic Reactions: Bromination reactions are often highly exothermic. On a large scale, the heat generated can be difficult to control, potentially leading to runaway reactions and the formation of impurities. A practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, noted that the bromination step was extremely exothermic, posing significant safety risks. researchgate.net Strategies to manage this include slow addition of reagents, efficient cooling systems, and the use of flow chemistry reactors which offer superior heat and mass transfer.

Regioisomer Control and Purification: As discussed, achieving high regioselectivity is a primary challenge. Even with optimized conditions, small amounts of undesired isomers may form. On a large scale, the separation of closely related isomers can be difficult and costly, often requiring extensive chromatography or recrystallization. A study on a similar indazole synthesis found that a binary solvent system of methanol and water was optimal for recrystallization to isolate the desired isomer. researchgate.net

Material Handling and Safety: Handling large quantities of hazardous reagents like bromine or strong acids and bases requires stringent safety protocols and specialized equipment.

Cost of Goods: The cost of starting materials, reagents, and solvents becomes a significant factor at scale. The development of a cost-effective route, potentially using less expensive starting materials or catalysts, is crucial for commercial viability. researchgate.net

To address these challenges, process development chemists employ strategies such as Quality by Design (QbD), where a thorough understanding of the process parameters is developed to ensure consistent product quality. smolecule.com The use of flow chemistry is also becoming increasingly prevalent as it can mitigate many of the safety and scalability issues associated with batch processing.

The quality of an Active Pharmaceutical Ingredient (API) is critically dependent on the control of impurities. Regulatory agencies require a thorough understanding and control of any impurity present in the final drug substance. For this compound, potential impurities can arise from several sources:

Starting Materials: Impurities present in the initial 1H-indazol-5-amine or its precursors.

By-products: Formed from side reactions during the synthesis, such as over-bromination (e.g., di- or tri-brominated indazoles), hydrolysis of functional groups, or reactions with the solvent. researchgate.net

Intermediates: Unreacted intermediates from the synthetic sequence.

Residual Solvents: Solvents used in the synthesis and purification steps.

Impurity profiling is the process of identifying and quantifying these impurities. A robust quality control strategy relies on the development of sensitive and specific analytical methods.

Table 4: Potential Impurities and Analytical Control Methods

Impurity Type Potential Source Analytical Method for Detection
Organic Impurities
Regioisomers (e.g., 4-bromo-, 6-bromo-isomers) Lack of regioselectivity in bromination HPLC, LC-MS, NMR
Over-brominated products (e.g., 3,x-dibromo-1H-indazol-5-amine) Excess brominating agent or harsh conditions HPLC, LC-MS researchgate.net
Unreacted starting material/intermediates Incomplete reaction HPLC, TLC
Degradation products Instability of product or intermediates HPLC, LC-MS
Inorganic Impurities
Residual catalysts or reagents Carryover from reaction work-up ICP-MS (for metals)
Residual Solvents

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for residual solvent analysis. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of unknown impurities. A comprehensive quality control strategy, implemented throughout the manufacturing process, is essential to ensure the final product meets the stringent purity requirements for pharmaceutical use. smolecule.com

Chemical Transformations and Functionalization of 3 Bromo 1h Indazol 5 Amine

The strategic positioning of the bromo and amino functional groups on the indazole core makes 3-bromo-1H-indazol-5-amine a versatile building block in synthetic chemistry. The reactivity of both the C-3 bromine and the C-5 amine allows for a wide range of chemical modifications, enabling the construction of diverse and complex molecular architectures.

Spectroscopic and Advanced Characterization of 3 Bromo 1h Indazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 3-bromo-1H-indazol-5-amine, various NMR experiments are employed to ascertain the proton and carbon environments, as well as to investigate the tautomeric and isomeric forms.

¹H NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) is fundamental in identifying the number of different types of protons in a molecule and their neighboring environments. In this compound, the aromatic protons on the benzene (B151609) ring and the amine (-NH₂) and indazole (-NH) protons give rise to characteristic signals. The chemical shifts (δ) are influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

The expected ¹H NMR spectrum would show distinct signals for the protons at positions 4, 6, and 7 of the indazole ring. The coupling patterns (e.g., doublets, doublet of doublets) between these adjacent protons are governed by the J-coupling constants, which are crucial for assigning the specific protons to their respective positions on the ring. The amine protons may appear as a broad singlet, and the chemical shift can be concentration and solvent dependent. The indazole N-H proton also typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous substituted indazoles.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4 ~7.3-7.5 d ~8.5-9.0
H-6 ~6.8-7.0 dd ~8.5-9.0, ~2.0-2.5
H-7 ~7.1-7.3 d ~2.0-2.5
-NH₂ ~4.0-5.0 br s -
N-H ~12.0-13.0 br s -

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon atom attached to the bromine (C-3) is expected to have a chemical shift in the range of a typical C-Br bond in an aromatic system. The carbons of the benzene ring will appear in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the bromine and amine substituents. The carbon bearing the amine group (C-5) will be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous substituted indazoles.

Carbon Predicted Chemical Shift (ppm)
C-3 ~115-120
C-3a ~120-125
C-4 ~110-115
C-5 ~140-145
C-6 ~112-118
C-7 ~125-130
C-7a ~145-150

Advanced NMR Techniques (e.g., ¹⁴N and ¹⁵N NMR) for Tautomerism and Isomer Differentiation

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. scispace.com The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring can be investigated using advanced NMR techniques such as Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy. While ¹⁴N NMR is often complicated by broad signals due to its quadrupolar moment, ¹⁵N NMR, especially with techniques like Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous evidence for the location of the proton. csic.es

The chemical shifts of the nitrogen atoms are significantly different in the 1H- and 2H-tautomers. scispace.com For instance, in related indazole systems, the difference in chemical shifts between the two nitrogen atoms is a key indicator of the dominant tautomeric form in a given solvent. csic.es These techniques are also invaluable for distinguishing between N-1 and N-2 substituted indazole derivatives, where the substitution pattern profoundly affects the nitrogen chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₆BrN₃), the calculated monoisotopic mass is 210.9745 Da. nih.gov HRMS analysis would be expected to yield an [M+H]⁺ ion at m/z 211.9818, confirming the elemental formula. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 211.9818
[M+Na]⁺ 233.9637
[M+K]⁺ 249.9377

Fragmentation Patterns and Isotopic Signatures of Bromine

The mass spectrum of this compound is characterized by the presence of the molecular ion peak and several fragment ions. The fragmentation pattern provides valuable structural information. Furthermore, the presence of a bromine atom is readily identified by its characteristic isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing ion, separated by 2 m/z units.

In the mass spectrum of this compound, the molecular ion would appear as a pair of peaks at m/z 211 and 213. Common fragmentation pathways for indazole derivatives may involve the loss of small molecules such as HCN or N₂. The resulting fragment ions that retain the bromine atom will also exhibit the characteristic 1:1 isotopic doublet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While the specific spectrum for the parent compound is not detailed in the provided search results, data from related indazole derivatives allows for an accurate prediction of its key spectral characteristics. researchgate.net

For instance, the amine (NH₂) and indazole (N-H) groups will show stretching vibrations in the region of 3410-3248 cm⁻¹. researchgate.net Specifically, the primary amine typically presents as two distinct bands (symmetric and asymmetric stretching), while the N-H stretch of the indazole ring also appears in this range. Aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹. researchgate.net The carbon-carbon double bonds (C=C) of the aromatic benzene and pyrazole rings will produce absorption bands in the 1600-1450 cm⁻¹ region. Furthermore, a characteristic band for the C-Br stretch is expected at lower wavenumbers, typically around 750 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Source
Amine (N-H) & Indazole (N-H) Stretching 3410 - 3248 researchgate.net
Aromatic C-H Stretching ~3050 researchgate.net
Aromatic C=C Stretching 1600 - 1450 General IR Correlation
C-N Stretching 1350 - 1250 General IR Correlation

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and reveals detailed information about bond lengths, angles, and intermolecular interactions in the solid state. While crystallographic data for this compound itself is not available, a detailed analysis of its derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, offers significant structural insights applicable to the core indazole system. iucr.orgresearchgate.netnih.goviucr.org

The study of this derivative confirms that the fused pyrazole and benzene rings are nearly co-planar, with a minimal dihedral angle between them of 2.36 (5)°. iucr.orgnih.goviucr.org This planarity is a key feature of the indazole scaffold.

In the crystal lattice, the molecules form inversion dimers through pairwise N-H···N hydrogen bonds, creating a distinct R₂²(8) ring motif. iucr.orgresearchgate.netnih.gov These dimers are further interconnected into a three-dimensional network by other interactions, including C-H···O and C-H···Br hydrogen bonds and weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.7394 (6) Å. iucr.orgnih.goviucr.org

Table 2: Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

Parameter Value Source
Chemical Formula C₁₂H₁₄BrN₃O₂ iucr.org
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 9.9406 (3) researchgate.net
b (Å) 10.5313 (3) researchgate.net
c (Å) 14.5422 (4) researchgate.net
α (°) 85.954 (1) researchgate.net
β (°) 83.197 (1) researchgate.net
γ (°) 75.105 (1) researchgate.net
Volume (ų) 1449.63 (7) researchgate.net
Z 2 researchgate.net
Temperature (K) 100 researchgate.net
Radiation type Mo Kα researchgate.net
Dihedral Angle (Pyrazole/Benzene) 2.36 (5)° iucr.orgnih.goviucr.org

Chromatographic Purity Assessment (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of synthesis reactions.

Thin-Layer Chromatography (TLC) is frequently used for rapid qualitative monitoring of reaction progress. iucr.orgnih.govrsc.org For purification, column chromatography is a standard method. For example, the derivative tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was purified using column chromatography on silica (B1680970) gel with a solvent system of 20–30% ethyl acetate (B1210297) in hexane. iucr.orgresearchgate.netiucr.org

High-Performance Liquid Chromatography (HPLC) is a preferred method for quantitative purity assessment due to its high resolution and sensitivity. While specific HPLC methods for the title compound are not detailed in the search results, methods developed for related indazole derivatives would be applicable, typically involving a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. The GC component separates volatile compounds, while the MS detector provides mass information for identification and confirmation. For this compound, the mass spectrometer would detect the molecular ion [M]⁺ and its characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values, which are useful in techniques like ion mobility-mass spectrometry often coupled with UPLC, have been calculated for various adducts of the parent compound, such as [M+H]⁺ with a predicted CCS of 134.2 Ų. uni.lu

Table 3: Mass Spectrometry and Predicted Data for this compound

Parameter Description Value Source
Molecular Formula --- C₇H₆BrN₃ nih.gov
Molecular Weight --- 212.05 g/mol nih.gov
Monoisotopic Mass --- 210.97451 Da nih.gov
Predicted CCS for [M+H]⁺ Collision Cross Section 134.2 Ų uni.lu
Predicted CCS for [M+Na]⁺ Collision Cross Section 148.4 Ų uni.lu

Computational and Theoretical Investigations of 3 Bromo 1h Indazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. These calculations provide fundamental insights into molecular structure, stability, and reactivity. For indazole derivatives, DFT has been instrumental in explaining experimental observations and predicting molecular behavior. beilstein-journals.orgsemanticscholar.org

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The energy gap between the HOMO and LUMO indicates the chemical reactivity and stability of the molecule.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. beilstein-journals.orgresearchgate.net This information is vital for understanding electrostatic interactions, identifying nucleophilic and electrophilic centers, and predicting how the molecule will interact with other reagents or biological targets. researchgate.net NBO analysis is often considered more reliable than Mulliken's method for describing charge distribution in molecular systems. researchgate.net In related bromo-indazole compounds, NBO calculations have been used to determine the partial charges on the N1 and N2 atoms of the indazole ring, providing a basis for understanding their reactivity. beilstein-journals.org

Key Insights from Electronic Structure Analysis

Analytical MethodKey Information ProvidedApplication
HOMO-LUMO AnalysisEnergy gap, location of frontier orbitalsPredicts chemical reactivity and sites for nucleophilic/electrophilic attack.
Natural Bond Orbital (NBO)Atomic partial charges, orbital interactionsElucidates charge distribution, dipole moments, and intramolecular stabilizing interactions. beilstein-journals.orgresearchgate.netpsu.edu
Mulliken Population AnalysisAtomic partial chargesProvides a simpler, alternative method for estimating charge distribution. researchgate.net

DFT calculations are a powerful tool for predicting the reactivity of 3-bromo-1H-indazol-5-amine and its derivatives. By calculating the energies of potential transition states and intermediates, researchers can predict the most likely pathways for chemical reactions. beilstein-journals.orgsemanticscholar.org For instance, DFT has been used to study the regioselective N1- and N2-alkylation of substituted indazoles. beilstein-journals.org These calculations can reveal that the formation of N1-substituted products may be driven by chelation mechanisms with certain cations, while N2-product formation is guided by other non-covalent interactions. beilstein-journals.org

Furthermore, DFT can elucidate reactivity differences between related heterocyclic systems. Studies have used computational methods to explain why reactions like C3-allylation proceed through a specific six-membered transition state for indazole electrophiles, a different mechanism than that observed for indole (B1671886) electrophiles. semanticscholar.org Such predictive power is invaluable for designing new synthetic routes and functionalizing the indazole core for various applications. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations can refine structural models of how indazole derivatives bind to proteins and can assess the stability of the ligand-protein complex. nih.govchemrxiv.org

By simulating the motion of atoms, MD can explore the potential energy surface of this compound, identifying its most stable three-dimensional shapes (conformers). researchgate.net This analysis is critical because a molecule's conformation dictates its ability to fit into the active site of an enzyme or the binding pocket of a receptor. Key parameters derived from MD simulations include the stability of specific conformations, fluctuations in atomic positions (Root Mean Square Deviation, or RMSD), and the distribution of important dihedral angles, which collectively define the molecule's flexibility and preferred spatial arrangement. researchgate.net

In Silico Studies of Biological Interactions for Derived Compounds (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are essential for predicting how derivatives of this compound might interact with biological targets. orientjchem.org This computational method places a model of the ligand (the indazole derivative) into the 3D structure of a target protein and calculates a "docking score," which estimates the binding affinity. orientjchem.org

These studies have been widely applied to indazole-based compounds to predict their potential as inhibitors for various enzymes, such as kinases, which are often implicated in cancer. nih.gov Docking studies can reveal the specific binding mode, identifying key interactions like:

Hydrogen bonds: For example, the nitrogen atoms in the indazole ring can form hydrogen bonds with amino acid backbones in a protein's hinge region. nih.gov

Hydrophobic interactions: The aromatic rings of the indazole can interact with nonpolar amino acid residues. orientjchem.org

π-π stacking: Interactions between the aromatic system of the indazole and aromatic residues like histidine or phenylalanine. orientjchem.org

These computational predictions help prioritize which derivatives to synthesize and test experimentally, saving significant time and resources in drug discovery. nih.gov

Example In Silico Docking Studies of Indazole Derivatives

Target ProteinPDB IDKey Interacting ResiduesBinding Affinity (kcal/mol)Reference
ULK1 KinaseNot SpecifiedGlu93, Cys95, Lys46Not Specified nih.gov
Tropomyosin Receptor Kinase A (TrkA)5JFXMET 489, HIS 492, ASP 668-7.3 to -9.1 orientjchem.org
Enoyl-ACP (CoA) Reductase2AQKNot Specified~ -7.66 pnrjournal.com
Cyclooxygenase-2 (COX-2)3NT1Not Specified~ -7.46 pnrjournal.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond prediction, quantum chemical calculations like DFT are used to achieve a deep and detailed understanding of reaction mechanisms. By mapping the potential energy surface of a reaction, these methods can elucidate the step-by-step pathway from reactants to products, including the structures and energies of all transition states and intermediates. beilstein-journals.org

For indazole chemistry, this has been applied to clarify complex regioselective reactions. For example, calculations have been used to provide a mechanistic rationale for why N1- versus N2-alkylation is favored under specific synthetic conditions. beilstein-journals.org Similarly, DFT calculations have been crucial in confirming that certain C3-functionalization reactions on the indazole ring proceed via a specific concerted pathway (a Zimmerman-Traxler-type transition state) rather than a stepwise oxidative addition/reductive elimination sequence. semanticscholar.orgresearchgate.net This level of mechanistic detail is fundamental for optimizing reaction conditions and extending the synthetic utility of the this compound scaffold.

Medicinal Chemistry and Biological Applications of 3 Bromo 1h Indazol 5 Amine Derivatives

Role as a Privileged Scaffold in Modern Drug Design

The 3-bromo-1H-indazol-5-amine core serves as a versatile and privileged scaffold in modern drug design. uni-saarland.de Its structural features, including the hydrogen bond donor and acceptor capabilities of the indazole ring and the reactive handle provided by the bromine atom at the 3-position, allow for extensive chemical modifications. This adaptability enables the synthesis of large libraries of compounds with diverse physicochemical properties, increasing the probability of identifying potent and selective drug candidates. researchgate.netchemimpex.com

The 1H-indazole-3-amine fragment, in particular, has been identified as an effective hinge-binding motif in kinases, a critical class of enzymes in cellular signaling. nih.gov This interaction is crucial for the development of kinase inhibitors, a major class of targeted cancer therapies. The bromine atom at the 3-position and the amino group at the 5-position provide key points for synthetic elaboration, allowing for the introduction of various substituents to optimize target binding, selectivity, and pharmacokinetic properties. uni-saarland.denih.gov The versatility of this scaffold is further demonstrated by its use in the development of inhibitors for a wide range of protein targets beyond kinases. chemimpex.com

Pharmacological Activities of Synthesized Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology and inflammation. nih.goviucr.orgchemenu.com

The development of novel anticancer agents with high efficacy and low toxicity remains a critical need in medicine. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this pursuit, exhibiting potent activity through various mechanisms.

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases. mdpi.com These enzymes play a central role in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Several key kinase targets have been successfully inhibited by this compound derivatives. For example, Entrectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and TRK kinases, was developed from a 3-aminoindazole starting point and has shown significant clinical activity. mdpi.com Other derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like kinase 4 (PLK4), Cyclin-dependent kinase 1 (CDK1), and various other tyrosine kinases. rsc.org The ability to target multiple kinases, including pan-HER inhibitors, further underscores the therapeutic potential of this scaffold. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

Derivative/DrugKinase Target(s)Reported IC₅₀
EntrectinibALK12 nM mdpi.com
Derivative 89Bcr-Abl (wild type)0.014 µM mdpi.comnih.gov
Derivative 89Bcr-Abl (T315I mutant)0.45 µM mdpi.comnih.gov
Derivative 101FGFR169.1 ± 19.8 nM mdpi.com
Derivative 98FGFR115.0 nM mdpi.com
Compound C5pan-HER (irreversible)Not specified nih.gov
Compound C6pan-HER (reversible)Not specified nih.gov

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

The anticancer potential of this compound derivatives is further supported by their potent antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.com This activity is a direct consequence of their ability to inhibit key cellular processes required for cancer cell growth and division. For instance, a series of 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, were evaluated for their effects on various cancer cell lines. One derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov

Table 2: Antiproliferative Activity of this compound Derivatives

DerivativeCancer Cell LineReported IC₅₀
Compound 6oK562 (Chronic Myeloid Leukemia)5.15 µM nih.gov
Compound 6oHEK-293 (Normal Human Embryonic Kidney)33.2 µM nih.gov
Derivative 89K562 (Chronic Myeloid Leukemia)6.50 µM mdpi.comnih.gov
Derivative 93HL60 (Promyelocytic Leukemia)8.3 nM mdpi.comnih.gov
Derivative 93HCT116 (Colon Carcinoma)1.3 nM mdpi.com
Compound 5'jA549 (Lung Carcinoma)Not specified longdom.org
Compound 5'jMCF7 (Breast Adenocarcinoma)Not specified longdom.org

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Beyond direct kinase inhibition, derivatives of this compound can induce anticancer effects through various other mechanisms. One such mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov For example, compound 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov Further investigation suggested that this effect might be mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway, both of which are crucial regulators of apoptosis. nih.gov The ability of these compounds to engage multiple oncogenic pathways highlights their potential as robust anticancer agents.

Inflammation is a key pathological process in a wide range of diseases, including cancer. researchgate.net Indazole derivatives have long been recognized for their anti-inflammatory properties. iucr.orgchemenu.com The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, for instance, features an indazole core. nih.gov Derivatives of this compound have also been investigated for their potential as anti-inflammatory agents. The mechanism of action for some indazole-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response. vulcanchem.com By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules. vulcanchem.com The exploration of this compound derivatives as anti-inflammatory agents is an active area of research with the potential to yield new treatments for a variety of inflammatory conditions. iucr.org

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

The indazole scaffold is a significant heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial properties. nih.govresearchgate.netnih.govbenthamdirect.com The inherent electronic characteristics of the indazole ring system, coupled with the potential for diverse substitutions, make it a versatile template for the design of novel antimicrobial agents. nih.gov Research has shown that derivatives of indazole can exhibit both antibacterial and antifungal efficacy, often influenced by the nature and position of substituents on the indazole core. nih.govtandfonline.comresearchgate.netorientjchem.orgorientjchem.org

Studies on various substituted indazoles have revealed their potential against a range of bacterial and fungal pathogens. For instance, a series of N-methyl-3-aryl indazoles were found to be active against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govorientjchem.orgorientjchem.org The minimum inhibitory concentration (MIC) required to prevent the growth of Xanthomonas campestris was as low as 50µL for some of the more potent compounds in this series. orientjchem.orgorientjchem.org Similarly, certain derivatives demonstrated significant activity against Candida albicans, with MIC values of 75 µL. orientjchem.orgorientjchem.org

The antimicrobial activity is often linked to the specific substitutions on the indazole ring. A study on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found that compounds bearing electron-withdrawing groups, such as chloro (–Cl), nitro (–NO2), and bromo (–Br), were more potent against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. tandfonline.com This highlights the importance of electronic effects in the antimicrobial action of these derivatives.

Furthermore, research into fused indazole derivatives has also yielded promising results. A series of novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles and 4,6-diaryl-4,5-dihydro-2-phenyl-2Hindazol-3-ols demonstrated excellent antibacterial activity. researchgate.net Notably, compounds with electron-withdrawing functional groups in this series also recorded outstanding antifungal activity. researchgate.net These findings underscore the potential of the indazole scaffold as a foundation for developing new and effective antimicrobial agents to combat the growing challenge of drug resistance. orientjchem.orgorientjchem.org

Table 1: Antimicrobial Activity of Selected Indazole Derivatives

Compound SeriesTested OrganismsKey Findings
N-methyl-3-aryl indazolesXanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicansActive against various bacterial and fungal strains. MIC of 50µL for some compounds against X. campestris. nih.govorientjchem.orgorientjchem.org
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesVarious bacterial and fungal strainsCompounds with electron-withdrawing groups (e.g., -Cl, -NO2, -Br) showed higher potency than standard drugs. tandfonline.com
Fused indazole derivativesBacillus subtilis, Micrococcus luteus, Aspergillus niger, Candida albicansExcellent antibacterial activity. Compounds with electron-withdrawing groups showed outstanding antifungal activity. researchgate.net

Other Therapeutic Areas (e.g., Anti-HIV, Antiarrhythmic, Antiemetic, Neurodegenerative Diseases, Sodium Glucose Co-transporter 2 Inhibition)

Beyond their antimicrobial properties, indazole derivatives have shown significant promise across a diverse range of therapeutic areas. researchgate.netnih.govbenthamdirect.com The versatility of the indazole scaffold allows for its incorporation into molecules targeting various biological pathways, leading to potential treatments for a multitude of diseases. samipubco.com

Anti-HIV Activity: The indazole core is a key feature in the development of anti-HIV agents. nih.govresearchgate.netnih.govbenthamdirect.com Lenacapavir, a first-in-class HIV-1 capsid inhibitor, contains an indazole moiety and has a unique multi-stage mechanism of action. nih.govdrugtargetreview.commdpi.com It interferes with multiple steps of the viral life cycle, including capsid-mediated nuclear uptake, virus assembly, and release. mdpi.compatsnap.com Lenacapavir has been approved for the treatment of multidrug-resistant HIV-1 infection, offering a new therapeutic option for patients with limited treatment choices. nih.govmdpi.com

Antiemetic Effects: Granisetron (B54018), an indazole-containing compound, is a potent and highly selective 5-HT3 receptor antagonist. oup.com This selectivity is believed to contribute to its favorable side-effect profile. oup.com Extensive clinical trials have established granisetron as an effective and well-tolerated agent for managing nausea and vomiting induced by chemotherapy and surgery. oup.comnih.govnih.gov It has also proven effective in special patient populations, including those refractory to other antiemetic treatments. oup.com Extended-release formulations of granisetron have been developed to provide sustained prevention of both acute and delayed chemotherapy-induced nausea and vomiting. nih.govclinicaltrials.gov

Neurodegenerative Diseases: Indazole derivatives are being explored for their potential in treating neurodegenerative diseases. rsc.org The structural features of the indazole ring allow for the design of molecules that can interact with targets relevant to these complex disorders.

Sodium Glucose Co-transporter 2 (SGLT2) Inhibition: Indazole-based compounds have been investigated as inhibitors of the sodium-glucose co-transporter 2 (SGLT2). google.comnih.govnih.govresearchgate.net SGLT2 is a key protein involved in the reabsorption of glucose in the kidneys. nih.gov By inhibiting SGLT2, these compounds can increase urinary glucose excretion, thereby lowering blood glucose levels. This mechanism makes them attractive candidates for the treatment of type 2 diabetes. nih.govnih.govresearchgate.net

Antiarrhythmic and Other Activities: The therapeutic potential of indazole derivatives extends to other areas as well. They have been investigated for antiarrhythmic properties and as β3-adrenergic receptor agonists, which could have applications in treating conditions like overactive bladder without significant cardiovascular side effects. researchgate.netnih.govbenthamdirect.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how chemical structure influences biological activity. For indazole derivatives, these studies have provided valuable insights into optimizing their therapeutic potential. mdpi.comnih.govmdpi.comlongdom.org The nature and position of substituents on the indazole ring system can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govmdpi.com

In the context of anticancer activity, modifications at various positions of the indazole scaffold have been explored. For instance, a study investigating the exchange of groups at the C3 and C6 positions of the indazole ring revealed that this structural change could retain anti-cancer activities. rsc.org Specifically, a series of compounds with a hydrophobic group at the C3 position and a hydrophilic group at the C6 position were synthesized and evaluated. rsc.org Further SAR analysis of 1H-indazole-3-amine derivatives showed that the introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling could enhance the exploration of kinase targets and influence biological activity. mdpi.com It was observed that compounds with m-methoxy, p-methoxy, and p-bromo aniline (B41778) derivatives at certain positions displayed superior anticancer activity, while substituents like butyl or ethyl groups had a negative impact. longdom.org

The impact of substituents on selectivity has also been a key focus. In the development of β3-adrenergic receptor agonists, an initial hit compound exhibited activity at both β3-AR and α1A-AR. nih.gov By analyzing the metabolism of this compound, researchers identified that modifying the 3-substituent of the indazole moiety could significantly improve selectivity for the β3-AR, leading to a compound with high potency and greater than 769-fold selectivity. nih.gov

Furthermore, the introduction of fluorine atoms has been shown to be a beneficial modification. In the development of FGFR inhibitors, incorporating a 2,6-difluoro-3-methoxyphenyl group led to a compound with potent enzymatic and antiproliferative activities. mdpi.com This highlights the role of fluorine in enhancing biological potency.

The rational design of cannabinoid ligands also provides an excellent example of SAR. By designing unique indazoles and pyridoindolones based on a proposed bioactive conformation, researchers discovered a novel indolopyridone that displayed high affinity for the CB2 receptor and possessed anti-inflammatory properties. nih.govacs.org

These examples underscore the power of SAR studies in guiding the optimization of this compound analogues and other indazole derivatives to achieve desired biological activities and selectivity.

Rational Design of Novel Bioactive Molecules

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, and the indazole scaffold has proven to be a fertile ground for this approach. nih.govacs.orgresearchgate.netresearchgate.net By leveraging an understanding of the target's structure and the chemical properties of the indazole core, medicinal chemists can design and synthesize new compounds with improved therapeutic profiles. mdpi.comresearchgate.net

A key strategy in rational design is structure-guided drug design, where the three-dimensional structure of the target protein is used to guide the design of inhibitors. This approach has been successfully applied to develop 1H-indazole derivatives as potent inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.com Starting from a lead compound, systematic optimization based on the EGFR kinase structure led to compounds with strong potencies against both wild-type and mutant forms of the enzyme. mdpi.com

Another powerful approach is the design of conformationally constrained analogues. For instance, a series of unique indazoles and pyridoindolones were rationally designed as novel cannabinoid ligands based on a proposed bioactive amide conformation. nih.govacs.org This led to the discovery of a novel indolopyridone that was a conformationally constrained ligand with high affinity for the CB2 receptor and demonstrated in vivo anti-inflammatory properties. nih.govacs.org

The indazole scaffold is also amenable to molecular hybridization strategies. By combining the indazole core with other pharmacophores, it is possible to create hybrid molecules with enhanced or novel biological activities. mdpi.com For example, a series of 1H-indazol-3-amine derivatives were designed and synthesized using scaffold hopping and molecular hybridization to develop potent FGFR inhibitors. mdpi.com

Computational modeling plays a significant role in the rational design process. In silico techniques can be used to predict the binding of designed molecules to their targets and to optimize their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This was demonstrated in the development of serum- and glucocorticoid-inducible kinase 1 (SGK1) inhibitors, where computational models were used to guide the chemical optimization of the compounds' ADMET and selectivity profiles. researchgate.net

Through these rational design strategies, the versatile indazole scaffold continues to be a valuable starting point for the development of new and improved therapeutic agents for a wide range of diseases.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Applications

The indazole nucleus is recognized as a privileged fragment in fragment-based drug discovery (FBDD) and a valuable scaffold in scaffold hopping exercises, particularly for protein kinase inhibitors. pharmablock.com These strategies offer efficient pathways to identify and optimize novel drug candidates.

Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.netnih.govresearchgate.net Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. researchgate.net The indazole scaffold is well-suited for FBDD due to its ability to form key interactions with protein targets and its synthetic tractability. samipubco.compharmablock.com

A notable example is the discovery of novel Aurora kinase inhibitors. researchgate.net An in silico fragment-based approach, combined with knowledge-based drug design, led to the identification of indazole derivatives as potent inhibitors. mdpi.comresearchgate.net An initial hit was identified through substructure screening and subsequently optimized to yield compounds with dual Aurora A and B inhibitory activity, as well as selective inhibitors for each isoform. mdpi.comresearchgate.net Similarly, a fragment-based lead discovery approach was used to develop a new indazole-based AXL kinase inhibitor. nih.govresearchgate.net An indazole fragment hit was identified through a high-concentration biochemical screen and was then optimized using docking studies to yield a potent inhibitor. nih.govresearchgate.net

Scaffold Hopping: Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. pharmablock.com The indazole ring is a successful scaffold in such exercises due to its ability to mimic the key interactions of other cyclic systems. pharmablock.com

This strategy was employed in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. mdpi.com By utilizing scaffold hopping and molecular hybridization, a novel series of 1H-indazol-3-amine derivatives were designed and synthesized, leading to the identification of a promising FGFR1 inhibitor. mdpi.com

The versatility of the indazole scaffold in both FBDD and scaffold hopping underscores its importance in modern medicinal chemistry. These approaches allow for the efficient exploration of chemical space and the discovery of novel drug candidates with improved properties. samipubco.compharmablock.com

Preclinical and Clinical Development of Indazole-Based Therapeutics (e.g., Lenacapavir, Axitinib (B1684631), Granisetron)

The therapeutic potential of the indazole scaffold is exemplified by the successful preclinical and clinical development of several drugs containing this heterocyclic system. researchgate.netnih.govnih.gov These agents have demonstrated efficacy in a range of diseases, from viral infections to cancer and chemotherapy-induced side effects. researchgate.netnih.govmdpi.comnih.govnih.gov

Lenacapavir: Lenacapavir is a first-in-class HIV-1 capsid inhibitor that has undergone successful development for the treatment of drug-resistant HIV infection. nih.govmdpi.com Its unique mechanism of action, targeting multiple stages of the viral life cycle, makes it effective against strains resistant to other antiretroviral drugs. nih.govmdpi.compatsnap.com Preclinical studies demonstrated its potent antiviral activity, and its pharmacokinetic profile supports a long-acting injectable formulation, which can improve patient adherence. nih.govacs.org Lenacapavir received approval for the treatment of multidrug-resistant HIV-1 in combination with other antiretrovirals. nih.govmdpi.com

Axitinib: Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs). nih.govmdpi.comnih.gov Extensive preclinical studies demonstrated its anti-angiogenic and antitumor activity in various cancer models, including lung carcinoids and nasopharyngeal carcinoma. mdpi.comnih.govaacrjournals.org Based on this robust preclinical data, axitinib has been evaluated in numerous clinical trials. aacrjournals.orgtandfonline.com It was approved for the treatment of advanced renal cell carcinoma (RCC) after failure of prior systemic therapy and continues to be investigated in other indications and in combination with other therapies. nih.govtandfonline.com

Granisetron: Granisetron is a highly selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiation. oup.comnih.gov Its development was based on a clear understanding of the role of serotonin (B10506) in the emetic reflex. oup.com Numerous clinical trials have confirmed its efficacy and favorable safety profile. oup.comnih.govclinicaltrials.govdrugbank.com The development of an extended-release subcutaneous formulation of granisetron has further improved its clinical utility by providing sustained antiemetic control. nih.govclinicaltrials.gov

The successful journey of these drugs from preclinical research to clinical application highlights the importance of the indazole scaffold in medicinal chemistry. researchgate.netnih.govnih.gov The ability to modify this core structure has allowed for the development of drugs with diverse mechanisms of action and improved therapeutic outcomes.

Table 2: Preclinical and Clinical Profile of Selected Indazole-Based Drugs

DrugTherapeutic AreaMechanism of ActionKey Development Highlights
Lenacapavir Anti-HIVFirst-in-class HIV-1 capsid inhibitorApproved for multidrug-resistant HIV-1; long-acting injectable formulation. nih.govmdpi.comacs.org
Axitinib OncologyPotent and selective VEGFR tyrosine kinase inhibitorApproved for advanced renal cell carcinoma; demonstrated antitumor activity in various preclinical models. nih.govmdpi.comnih.govaacrjournals.orgtandfonline.com
Granisetron AntiemeticSelective 5-HT3 receptor antagonistWidely used for chemotherapy-induced nausea and vomiting; available in oral, intravenous, and extended-release subcutaneous formulations. oup.comnih.govnih.govclinicaltrials.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of indazole derivatives is a focal point of research, with an emphasis on developing greener and more efficient methods. bohrium.com Traditional methods for synthesizing indazoles and their derivatives often involve multiple steps and the use of harsh reagents. semanticscholar.orgrsc.org Current research is geared towards creating more sustainable synthetic pathways using milder reaction conditions and environmentally friendly solvents like water. rsc.orgresearchgate.net

Recent advancements include catalyst-based approaches, which have significantly improved the efficiency and selectivity of indazole synthesis. bohrium.com For instance, metal-free halogenation of 2H-indazoles has been developed, offering an eco-friendly method with high selectivity and good functional group tolerance. rsc.org Another approach involves a one-pot synthesis system that has been used to prepare various indazole derivatives. researchgate.net Future research will likely continue to explore and optimize these greener synthetic strategies, such as biocatalysis, to produce 3-bromo-1H-indazol-5-amine and related compounds with higher yields and reduced environmental impact. researchgate.net

A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir, has been developed from inexpensive 2,6-dichlorobenzonitrile. This two-step sequence involves regioselective bromination and heterocycle formation with hydrazine (B178648). mdpi.com Further research into scalable and cost-effective synthetic routes is crucial for the broader application of these compounds.

Exploration of Untapped Biological Targets and Mechanisms for Derived Compounds

Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. tandfonline.comontosight.ai Many currently approved drugs and clinical trial candidates containing the indazole scaffold act as kinase inhibitors. rsc.org However, the full therapeutic potential of this class of compounds remains to be unlocked.

Future research will focus on exploring new biological targets for derivatives of this compound. This includes investigating their potential as inhibitors of enzymes that have been largely unexplored, such as glutamate (B1630785) racemase, a key enzyme in bacterial peptidoglycan synthesis. semanticscholar.orgnih.gov The development of inhibitors for such novel targets could lead to new treatments for diseases like tuberculosis. nih.gov

Furthermore, there is a growing interest in the polypharmacology of indazole derivatives – their ability to interact with multiple biological targets simultaneously. samipubco.comnih.gov This multi-target approach could be beneficial in treating complex diseases. Researchers are actively synthesizing and screening libraries of indazole derivatives against a wide range of biological targets to identify new lead compounds for further development. tandfonline.comnih.gov For example, a recent study involved the synthesis of 65 distinct indazole derivatives and their evaluation across 17 different transporters, identifying several compounds with cross-target activity against transporters associated with neurodegeneration and cancer. nih.gov

Integration of Advanced Computational Methods in Rational Drug Design

Computational methods are playing an increasingly vital role in the design and discovery of new drugs. longdom.org In the context of this compound and its derivatives, computational tools are being used to predict their biological activities and to optimize their molecular structures for enhanced efficacy. longdom.org

Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are employed to guide the design of potent inhibitors for specific biological targets. longdom.org For instance, computational studies have been instrumental in designing indazole derivatives as potent Tyrosine Threonine Kinase (TTK) inhibitors. longdom.org Molecular dynamics simulations are also used to validate the stability of the ligand-protein complex, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps in assessing the pharmacokinetic properties of the designed compounds. longdom.org The integration of these advanced computational methods allows for a more rational and efficient drug design process, accelerating the discovery of new therapeutic agents based on the indazole scaffold. ontosight.ai

Potential for Agrochemical and Material Science Applications

While the primary focus of research on indazole derivatives has been in the pharmaceutical arena, there is growing recognition of their potential in other fields, such as agrochemicals and material science. ontosight.aiontosight.ai

In agriculture, certain indazole compounds have been investigated for their use as fungicides and insecticides. ontosight.aigoogleapis.com Their ability to interfere with biological pathways in pests makes them promising candidates for the development of new crop protection agents. ontosight.ai The development of novel fungicides and insecticides is crucial to combat the emergence of resistant strains of plant pathogens and insect pests. googleapis.com

In material science, the unique structural and photophysical properties of indazoles make them attractive for the development of new materials. ontosight.aiijsdr.org They have potential applications in the creation of novel polymers, dyes, and pigments. ontosight.ai The modular nature of synthetic reactions for indazoles allows for the creation of large libraries of compounds that can be screened for various material science applications. ijsdr.org The versatility of the indazole scaffold suggests that further research could unveil a wide range of applications in these non-pharmaceutical fields. rsc.org

Outlook on Clinical Translation and Therapeutic Impact of Indazole-Based Scaffolds

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, with numerous indazole-based drugs already in clinical use and many more in clinical trials. benthamdirect.comsamipubco.commdpi.com These compounds have shown therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. tandfonline.comresearchgate.net

The future outlook for the clinical translation of drugs derived from the this compound scaffold is promising. The proven success of existing indazole-based drugs like Pazopanib and Axitinib (B1684631) provides a strong foundation for the development of new therapeutic agents. rsc.orgnih.gov

Key to future success will be the continued exploration of structure-activity relationships to design more potent and selective inhibitors. mdpi.com For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, and modifications at the C-5 position of the indazole ring are being explored to enhance activity and selectivity. mdpi.com The development of compounds with improved pharmacokinetic properties, such as better oral bioavailability and metabolic stability, will also be crucial for their clinical success. samipubco.com As research continues to uncover new biological targets and mechanisms of action, the therapeutic impact of indazole-based scaffolds is expected to expand, offering new treatment options for a wide range of diseases. benthamdirect.comtandfonline.com

Q & A

Q. Q1. What are the common synthetic routes for 3-bromo-1H-indazol-5-amine, and how can its purity be verified?

Answer: A typical synthesis involves nucleophilic substitution or coupling reactions using brominated precursors. For example, bromo-indazole derivatives are often synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions . Characterization relies on:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.0 ppm, NH2 signals at δ 4.3–5.7 ppm) .
  • IR Spectroscopy : NH2 stretching vibrations (~3340 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., [M+H]+ ≈ 212–215 g/mol) .

Q. Advanced Q1. How can reaction conditions be optimized to minimize byproducts in bromo-indazole synthesis?

Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require thorough purification to remove residues .
  • Catalyst Screening : Pd(PPh3)4 or CuI improves coupling efficiency in heterocyclic systems .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) isolates the target compound .

Biological Activity and Applications

Q. Q2. What biological activities are associated with this compound?

Answer: The compound exhibits:

  • Enzyme Inhibition : Potency against kinases (e.g., c-Kit) and metabolic enzymes (e.g., α-glucosidase) due to NH2 and Br groups enhancing target binding .
  • Antimicrobial Activity : Bromine’s electronegativity disrupts microbial membranes .
  • Receptor Modulation : Structural analogs show affinity for serotonin (5-HT6) and G-protein-coupled receptors (GPR39) .

Q. Advanced Q2. How do structural modifications (e.g., substituent position) alter biological activity?

Answer:

  • Bromine Position : 3-Bromo substitution enhances steric hindrance, affecting binding pocket accessibility compared to 5- or 6-bromo isomers .
  • Amino Group : Free NH2 enables hydrogen bonding with active sites; methylation reduces solubility but increases metabolic stability .
  • Heterocyclic Fusion : Adding triazole or thiadiazole rings improves pharmacokinetic properties (e.g., oral bioavailability) .

Analytical Challenges and Data Interpretation

Q. Q3. How can researchers resolve contradictory bioactivity data across studies?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
  • Solubility Issues : DMSO concentration >1% may artifactually inhibit targets; use alternative solvents (PEG-400) .
  • Metabolic Interference : Liver microsome studies clarify if metabolites (e.g., dehalogenated products) contribute to activity .

Q. Advanced Q3. What advanced techniques validate target engagement in cellular assays?

Answer:

  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD values) for bromo-indazole derivatives .
  • CETSA (Cellular Thermal Shift Assay) : Confirms thermal stabilization of target proteins upon ligand binding .
  • SAR by NMR : Identifies key pharmacophores using fragment-based screening .

Scalability and Process Chemistry

Q. Q4. What are the challenges in scaling up bromo-indazole synthesis?

Answer:

  • Halogen Handling : Bromine’s volatility requires closed systems to prevent exposure .
  • Purification at Scale : Flash chromatography is impractical; switch to distillation or crystallization .
  • Cost-Efficiency : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based) for cross-coupling steps .

Q. Advanced Q4. How can flow chemistry improve yield in continuous synthesis?

Answer:

  • Microreactors : Enhance heat/mass transfer for exothermic bromination steps .
  • In-line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Data Reproducibility and Reporting

Q. Q5. What minimal characterization data should be reported for publication?

Answer:

  • NMR/HRMS : Full spectral data (including coupling constants) .
  • Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values .
  • Purity : HPLC traces (≥95% purity) with mobile phase details .

Q. Advanced Q5. How can researchers address batch-to-batch variability?

Answer:

  • QC Protocols : Standardize starting material grades (e.g., ≥99% purity for amines) .
  • Stability Studies : Monitor degradation under light, heat, and humidity using accelerated stability testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.